4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
[5-(3-chloroanilino)triazolidin-4-yl]-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N6O/c1-13-5-6-15(22)12-17(13)27-7-9-28(10-8-27)20(29)18-19(25-26-24-18)23-16-4-2-3-14(21)11-16/h2-6,11-12,18-19,23-26H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBNTRUXIIKKIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3C(NNN3)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that incorporates a piperazine ring and a triazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H24Cl2N6O
- Molecular Weight : 435.3 g/mol
- CAS Number : 1291860-10-0
Anticancer Properties
Research has demonstrated that piperazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell growth in several types of cancer:
| Cancer Type | Cell Lines Tested | Cytotoxicity Observed |
|---|---|---|
| Liver | HUH7, HEPG2 | Significant inhibition |
| Breast | MCF7, T47D | Significant inhibition |
| Colon | HCT116 | Significant inhibition |
| Endometrial | MFE-296 | Significant inhibition |
In studies, the compound showed a dose-dependent inhibition of cell growth, with notable efficacy against liver and breast cancer cells. The cytotoxic effects were attributed to the induction of apoptosis and disruption of cell cycle progression .
The biological activity of this compound is largely influenced by its structural components:
- Piperazine Moiety : Known for its ability to interact with various biological targets, piperazines can inhibit microtubule synthesis and disrupt angiogenesis, critical for tumor growth and metastasis.
- Triazole Ring : Triazole derivatives have been associated with a wide range of biological activities, including antifungal and anticancer effects. They may function by modulating enzyme activities or interfering with nucleic acid synthesis .
The mechanism by which this compound induces cytotoxicity includes:
- Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.
- Cell Cycle Arrest : Interfering with the normal progression of the cell cycle, leading to reduced proliferation.
Case Studies
A notable case study involved the evaluation of similar piperazine derivatives against multiple cancer types. In vitro studies indicated that these compounds could significantly suppress tumor growth in xenograft models, demonstrating their potential as effective anticancer agents .
Another study highlighted the use of real-time cell growth monitoring techniques to assess the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that these compounds exhibited irreversible growth-inhibitory effects after 24 hours of treatment .
Pharmacological Potential
Beyond anticancer activity, derivatives containing piperazine and triazole moieties have shown promise in other therapeutic areas:
- Antimicrobial Activity : Some studies suggest that similar compounds possess antibacterial properties against pathogens like Staphylococcus aureus.
- Neurological Effects : Piperazine derivatives have been explored for their potential in treating neurological disorders due to their interaction with neurotransmitter systems.
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of this compound typically involves the reaction of piperazine derivatives with triazole moieties. Various synthetic pathways have been explored to optimize yield and purity, often utilizing techniques such as microwave-assisted synthesis and solvent-free conditions to enhance efficiency and reduce environmental impact .
Biological Activities
Antimicrobial Properties: Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing the triazole ring can effectively inhibit the growth of various bacteria and fungi. This particular compound's structural features may enhance its interaction with microbial enzymes, leading to increased antimicrobial efficacy .
Anticancer Potential: The triazole scaffold has been linked to anticancer activities due to its ability to interfere with cellular processes such as angiogenesis and cell proliferation. Preliminary studies suggest that derivatives similar to this compound may exhibit cytotoxic effects against different cancer cell lines by inducing apoptosis or inhibiting key signaling pathways involved in tumor growth .
Central Nervous System Activities: Compounds with piperazine structures are often investigated for their neuropharmacological properties. There is emerging evidence that this compound could exhibit anxiolytic or antidepressant effects, potentially through modulation of neurotransmitter systems in the brain .
Antimicrobial Activity Assessment
A recent study evaluated the antimicrobial efficacy of various triazole derivatives, including those structurally related to the compound . Results indicated that certain derivatives demonstrated moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituent groups on the piperazine and triazole rings in determining overall antimicrobial potency .
Anticancer Activity Evaluation
In a separate investigation focusing on anticancer properties, compounds similar to 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine were tested against various cancer cell lines. Notably, a derivative exhibited significant inhibition of proliferation in breast cancer cells (MCF-7) with an IC50 value indicating effective cytotoxicity at low concentrations. Mechanistic studies suggested that these compounds induce cell cycle arrest and apoptosis via mitochondrial pathways .
Summary of Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical structural and functional comparisons between Compound A and related compounds identified in the literature:
Structural and Functional Analysis
Core Heterocycle Differences: Compound A’s 1,2,3-triazole contrasts with thiadiazole (e.g., ) or pyrazole (e.g., ) cores in analogs. The 1,2,3-triazole in Compound A and 5-Amino-1-(3-chlorobenzyl)-...carboxamide may enhance metabolic stability compared to 1,3,4-thiadiazole derivatives, which are prone to hydrolysis .
Substituent Effects: The 3-chlorophenyl group in Compound A and 4-(3-Chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]-... Piperazine-1-carbonyl in Compound A and patent derivatives introduces conformational flexibility, a feature critical for G-protein-coupled receptor (GPCR) modulation.
Bioactivity Trends :
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what reagents are critical for key intermediates?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and coupling. For example:
- Cyclization : Phosphorus oxychloride (POCl₃) at 120°C is used to form the oxadiazole or triazole core .
- Coupling : Piperazine intermediates are synthesized via nucleophilic substitution, using reagents like 1-(5-chloro-2-methylphenyl)piperazine and carbonylating agents (e.g., phosgene derivatives) .
- Purification : Normal-phase chromatography (ethyl acetate/dichloromethane gradients) or crystallization (methanol/water) is employed .
Q. Table 1. Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | POCl₃, 120°C | 55–85 | |
| Piperazine coupling | Dichlorophenylpiperazine, reflux | 70–90 | |
| Purification | Chromatography (CH₂Cl₂/MeOH) | >80 |
Q. How is structural confirmation performed for this compound and its intermediates?
- Methodological Answer :
- Spectroscopy : IR confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups. ¹H/¹³C NMR identifies aromatic protons (δ 6.5–8.0 ppm) and piperazine methyl groups (δ 2.4–3.5 ppm) .
- Crystallography : Single-crystal X-ray diffraction resolves regioselectivity in triazole formation .
- Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C/H/N ratios .
Q. What in vitro assays are used for preliminary biological screening?
- Methodological Answer :
- Antimicrobial Activity : Agar diffusion assays against Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : Fluorometric assays for carbonic anhydrase (hCA I/II) or kinase activity, using 96-well plates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to determine IC₅₀ values .
Advanced Research Questions
Q. How are reaction conditions optimized to address low yields in piperazine-carbonyl coupling?
- Methodological Answer :
- Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 8 hours) and increases yields by 15–20% .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- 2D NMR : HSQC and HMBC correlations differentiate regioisomers (e.g., triazole N1 vs. N2 substitution) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts to validate experimental data .
- Isotopic Labeling : ¹⁵N-labeled intermediates clarify nitrogen connectivity in ambiguous cases .
Q. How are structure-activity relationships (SAR) studied for analogs of this compound?
- Methodological Answer :
- Substituent Variation : Replace chloro groups with methoxy or trifluoromethyl to assess electronic effects .
- Bioisosteric Replacement : Substitute triazole with oxadiazole or thiadiazole to probe metabolic stability .
- Pharmacophore Mapping : Overlay docking poses (e.g., using AutoDock Vina) to identify critical hydrogen-bonding interactions with target enzymes .
Q. Table 2. SAR Trends for Analogous Compounds
| Modification | Biological Effect | Reference |
|---|---|---|
| Chloro → Methoxy | Reduced cytotoxicity (IC₅₀ ↑ 2-fold) | |
| Triazole → Oxadiazole | Improved hCA II inhibition (Ki ↓ 40%) |
Q. What challenges arise in achieving regioselectivity during triazole synthesis, and how are they mitigated?
- Methodological Answer :
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-regioselectivity for 1,2,3-triazoles .
- Protecting Groups : Temporary protection of the piperazine nitrogen prevents unwanted side reactions .
- Kinetic Control : Low-temperature reactions (<0°C) favor the desired triazole tautomer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
